molecular formula C11H9F3N2O2 B2909675 N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide CAS No. 866153-61-9

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Katalognummer B2909675
CAS-Nummer: 866153-61-9
Molekulargewicht: 258.2
InChI-Schlüssel: BACNXLVUESCDOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide, also known as BMS-986142, is a small molecule inhibitor that has demonstrated potential therapeutic benefits in various autoimmune diseases. The compound is being developed by Bristol-Myers Squibb and is currently undergoing clinical trials.

Wirkmechanismus

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide acts as a selective inhibitor of JAK1, which is involved in the signaling pathways of various cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and interleukin-23 (IL-23). By inhibiting JAK1, this compound can effectively block the downstream signaling pathways that lead to immune cell activation and inflammation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and improve disease outcomes in various autoimmune disease models. The compound has also been shown to have a favorable safety and pharmacokinetic profile, with a half-life of approximately 12 hours in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide is its selectivity for JAK1, which reduces the potential for off-target effects and toxicity. However, the compound may not be effective in all autoimmune diseases, as different cytokines and signaling pathways may be involved in different diseases. Additionally, the long-term safety and efficacy of this compound in humans is still being evaluated in ongoing clinical trials.

Zukünftige Richtungen

There are several potential future directions for the development of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide. One possibility is the exploration of combination therapies with other immune-modulating agents, such as biologic therapies or other small molecule inhibitors. Another direction could be the investigation of the compound's effects on other diseases or conditions that involve immune dysregulation, such as cancer or viral infections. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans, and to determine its optimal dosing and treatment regimens.

Synthesemethoden

The synthesis of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide involves a multi-step process that includes the reaction of 4-(2,2,2-trifluoroethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyanomethyl magnesium bromide to yield the desired product.

Wissenschaftliche Forschungsanwendungen

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide has been studied extensively in preclinical models of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease. The compound has demonstrated potent inhibition of the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways involved in immune cell activation and inflammation.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-9-3-1-8(2-4-9)10(17)16-6-5-15/h1-4H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACNXLVUESCDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC#N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.